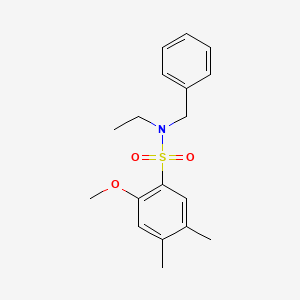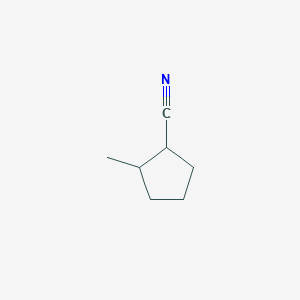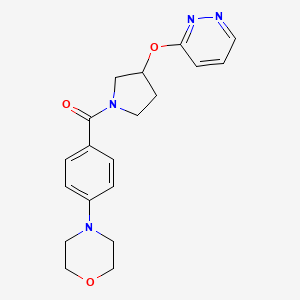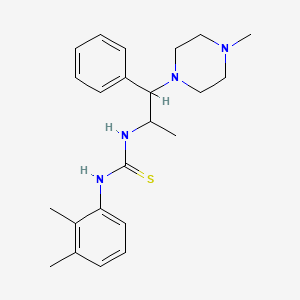
N-(4-Methyl-2-pyridyl)-m-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methyl-2-pyridyl)-m-toluidine (also known as 4-Methyl-2-(m-toluidino) pyridine or 4-Methyl-2-pyridyl-N-m-tolylformamide) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the pyridine family of compounds and is commonly used in the field of biochemistry and pharmacology.
Mechanism of Action
The exact mechanism of action of N-(4-Methyl-2-pyridyl)-m-toluidine is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects
N-(4-Methyl-2-pyridyl)-m-toluidine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation and tumor growth. It has also been shown to have antiviral properties, inhibiting the replication of certain viruses such as herpes simplex virus type 1 (HSV-1).
Advantages and Limitations for Lab Experiments
N-(4-Methyl-2-pyridyl)-m-toluidine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a range of biological activities, making it a useful tool for investigating various cellular processes.
However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects on certain cellular targets may be non-specific. Additionally, its use in vivo may be limited due to its poor solubility in water.
Future Directions
There are several potential future directions for the study of N-(4-Methyl-2-pyridyl)-m-toluidine. One area of interest is its potential use as a diagnostic tool for certain types of cancer. It has been shown to have a high affinity for certain cancer cells, making it a potential candidate for targeted imaging or therapy.
Another area of interest is its potential use in the development of new anti-inflammatory or antitumor drugs. Its ability to inhibit specific enzymes involved in these processes makes it a promising candidate for drug development.
Finally, further studies are needed to fully elucidate the mechanism of action of N-(4-Methyl-2-pyridyl)-m-toluidine and its effects on cellular targets. This could lead to a better understanding of its biological activities and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-Methyl-2-pyridyl)-m-toluidine involves the reaction of 4-methyl-2-pyridinecarboxylic acid with m-toluidine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain the final compound.
Scientific Research Applications
N-(4-Methyl-2-pyridyl)-m-toluidine has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. It has also been investigated for its potential use as a diagnostic tool for certain types of cancer.
properties
IUPAC Name |
4-methyl-N-(3-methylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-4-3-5-12(8-10)15-13-9-11(2)6-7-14-13/h3-9H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMWYDIOUQAERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-2-pyridyl)-m-toluidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2739228.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2739234.png)


![3'-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2739238.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739241.png)
![8-[((1Z,3Z)-3-bromo-4-phenyl-1-azabuta-1,3-dienyl)amino]-7-[(2-chlorophenyl)me thyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride](/img/structure/B2739247.png)

